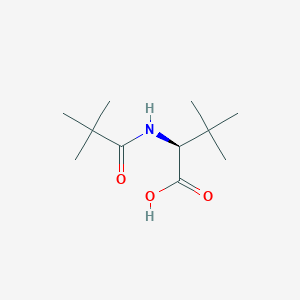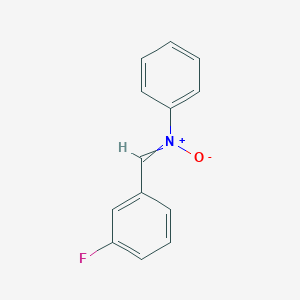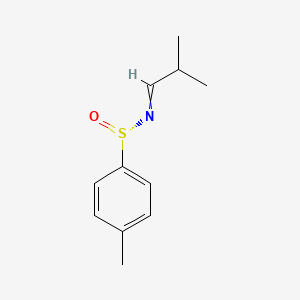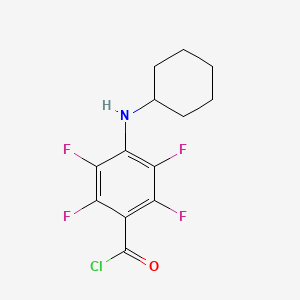![molecular formula C20H18O4 B12569600 3,3'-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol) CAS No. 189898-26-8](/img/structure/B12569600.png)
3,3'-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol) is an organic compound characterized by its complex molecular structure It consists of a central 1,4-phenylenebis(methylene) unit flanked by two benzene-1,2-diol groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol) typically involves the reaction of 1,4-phenylenebis(methylene) with benzene-1,2-diol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production often employs advanced techniques such as microwave-assisted synthesis to enhance reaction rates and efficiency .
化学反应分析
Types of Reactions
3,3’-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The hydroxyl groups in the benzene-1,2-diol units can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield quinones, while reduction reactions produce hydroquinone derivatives .
科学研究应用
3,3’-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antioxidant properties.
作用机制
The mechanism by which 3,3’-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol) exerts its effects involves interactions with molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and influencing biological processes .
相似化合物的比较
Similar Compounds
3,3’-[1,2-Phenylenebis(methylene)]di(benzene-1,2-diol): Similar structure but with a different central unit.
3,3’-[1,3-Phenylenebis(methylene)]di(benzene-1,2-diol): Another structural isomer with distinct properties.
Hydroquinone derivatives: Compounds with similar hydroxyl groups but different central units.
Uniqueness
3,3’-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol) is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
属性
CAS 编号 |
189898-26-8 |
|---|---|
分子式 |
C20H18O4 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
3-[[4-[(2,3-dihydroxyphenyl)methyl]phenyl]methyl]benzene-1,2-diol |
InChI |
InChI=1S/C20H18O4/c21-17-5-1-3-15(19(17)23)11-13-7-9-14(10-8-13)12-16-4-2-6-18(22)20(16)24/h1-10,21-24H,11-12H2 |
InChI 键 |
JYWLNIJVYZSDMV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)O)O)CC2=CC=C(C=C2)CC3=C(C(=CC=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrazolo[3,4-d]thiazol-5-amine](/img/structure/B12569521.png)
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B12569528.png)
![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B12569532.png)


![[2-(Naphthalen-1-yl)ethoxy]acetic acid](/img/structure/B12569555.png)
![2-Fluoro-4'-heptyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12569560.png)

![Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)-](/img/structure/B12569567.png)
![N-[3-(Tribromomethanesulfonyl)benzoyl]glycine](/img/structure/B12569572.png)




